molecular formula C21H18ClN3O4S2 B11265191 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B11265191
M. Wt: 476.0 g/mol
InChI Key: JHVMGGXAOKZVKZ-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide is a complex organic compound that features a combination of heterocyclic and aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursorsSpecific reagents and catalysts, such as thionyl chloride and Lewis acids, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and one-pot reactions can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C21H18ClN3O4S2

Molecular Weight

476.0 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide

InChI

InChI=1S/C21H18ClN3O4S2/c1-3-28-17-9-7-16(8-10-17)25(2)31(26,27)18-11-12-30-19(18)21-23-20(24-29-21)14-5-4-6-15(22)13-14/h4-13H,3H2,1-2H3

InChI Key

JHVMGGXAOKZVKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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